(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide
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Overview
Description
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as Difluoromethylornithine (DFMO) and is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in polyamine biosynthesis.
Mechanism of Action
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide exerts its therapeutic effects by inhibiting ODC, which is essential for the biosynthesis of polyamines. Polyamines play a crucial role in cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, this compound reduces the levels of polyamines, which can lead to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including decreased polyamine levels, reduced cell proliferation, and increased apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has several advantages as a research tool, including its specificity for ODC inhibition, its ability to reduce polyamine levels, and its potential therapeutic applications in various diseases. However, this compound also has limitations, including its potential toxicity at high doses and its limited bioavailability.
Future Directions
There are several future directions for research on (2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide, including investigating its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the dosing and administration of this compound to minimize toxicity and maximize therapeutic efficacy. Finally, the development of new analogs of this compound with improved pharmacokinetic properties may enhance its therapeutic potential.
Synthesis Methods
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide can be synthesized using various methods, including the reaction of N-methylpyrrolidine-2-carbohydrazide with difluoromethylsulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurological disorders. In cancer treatment, this compound has shown promising results in clinical trials as a chemopreventive agent for colorectal and skin cancers. It has also been investigated as a potential treatment for African sleeping sickness, a parasitic infection caused by Trypanosoma brucei. Additionally, this compound has been studied for its potential neuroprotective effects in Huntington's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O3S/c1-18-8-2-3-11(18)12(19)17-16-9-4-6-10(7-5-9)22(20,21)13(14)15/h4-7,11,13,16H,2-3,8H2,1H3,(H,17,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWJYTUHAPJJS-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NNC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)NNC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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